(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid is a synthetic amino acid derivative characterized by the presence of a difluorocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluorocarbene reagents to achieve the difluoromethylation of cyclobutyl intermediates . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorocyclobutyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the presence of the difluorocyclobutyl group. The pathways involved can vary depending on the specific application, but generally, the compound influences biochemical processes through binding and altering the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid: shares similarities with other difluoromethylated amino acids and cyclobutyl derivatives.
Difluoromethylated Heterocycles: These compounds also contain difluoromethyl groups and exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,3-difluorocyclobutyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-4(3-7)1-5(10)6(11)12/h4-5H,1-3,10H2,(H,11,12)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBLDSDKVIRFS-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1(F)F)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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